molecular formula C12H15NO3 B8500560 Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate

Cat. No.: B8500560
M. Wt: 221.25 g/mol
InChI Key: QHXZPYHSQPRBEI-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate is an organic compound that belongs to the class of beta-keto esters It is characterized by the presence of a pyridine ring attached to the acetoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetoacetate with 3-pyridylmethyl chloride in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl alpha-(3-pyridylmethyl)acetoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols.

Scientific Research Applications

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl alpha-(3-pyridylmethyl)acetoacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the pyridine ring, which can participate in coordination with metal ions or other reactive species.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be compared with other beta-keto esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar reactivity patterns, the presence of the pyridine ring in ethyl alpha-(3-pyridylmethyl)acetoacetate imparts unique properties, such as enhanced coordination ability and potential biological activity .

List of Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Diethyl malonate
  • Ethyl benzoylacetate

These compounds are commonly used in organic synthesis and share some reactivity characteristics with ethyl alpha-(3-pyridylmethyl)acetoacetate.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-oxo-2-(pyridin-3-ylmethyl)butanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-6,8,11H,3,7H2,1-2H3

InChI Key

QHXZPYHSQPRBEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=CC=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of pyridine-3-carboxaldehyde (48 g), ethyl acetoacetate (52 g) aqueous piperidine acetate (40% 4.8 g) and 5% palladium on charcoal catalyst (50% wet, 2.48 g) was hydrogenated at 100 p.s.i. at 30° for 22 hours. The mixture was diluted with ether, filtered and the filtrate was evaporated and distilled under reduced pressure to give ethyl α-(3-pyridylmethyl)acetoacetate (b.p. 146°/1 mmHg). This ester was refluxed with thiourea and sodium ethoxide in ethanol, and the mixture was subsequently acidified to give 5-(3-pyridylmethyl)-6-methyl-2-thiouracil m.p. 328°-331°.
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Synthesis routes and methods II

Procedure details

Reaction of ethyl acetoacetate with sodium ethoxide and 3-(chloromethyl)pyridine gives ethyl α-(3-pyridylmethyl)acetoacetate which gives 5-(3-pyridylmethyl)-6-methyl-2-thiouracil m.p. 332°-335° when treated with thiourea and sodium ethoxide. Substitution of 5-(3-pyridylmethyl)-6-methyl-2-thiouracil for 5-(4-pyridylmethyl)-2-thiouracil in the general procedure of Example 1 gives 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-5-(3-pyridylmethyl)-6-methyl-4-pyrimidone, m.p. 128°-131°. 5-(3-Pyridylmethyl)-6-methyl-2-methylthio-4-pyrimidone and m.p. 208°-211°.
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